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Compound of Interest

Compound Name: 1,2-Benzenedimethanol

Cat. No.: B1213519 Get Quote

This guide provides a detailed spectroscopic comparison of 1,2-benzenedimethanol and its

derivatives, namely phthalic acid, phthalic anhydride, and phthalide. The information is

intended for researchers, scientists, and professionals in drug development, offering a

comprehensive overview of the spectral characteristics of these compounds.

Introduction
1,2-Benzenedimethanol is a versatile organic compound and a key starting material for the

synthesis of various derivatives with diverse applications. Understanding the spectroscopic

properties of 1,2-benzenedimethanol and its derivatives is crucial for their identification,

characterization, and quality control in research and industrial settings. This guide focuses on a

comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,2-benzenedimethanol,
phthalic acid, phthalic anhydride, and phthalide.

¹H NMR and ¹³C NMR Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1213519?utm_src=pdf-interest
https://www.benchchem.com/product/b1213519?utm_src=pdf-body
https://www.benchchem.com/product/b1213519?utm_src=pdf-body
https://www.benchchem.com/product/b1213519?utm_src=pdf-body
https://www.benchchem.com/product/b1213519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

1,2-Benzenedimethanol

7.35-7.25 (m, 4H, Ar-H), 4.65

(s, 4H, -CH₂-), 2.5 (br s, 2H, -

OH)

139.0 (Ar-C), 128.5 (Ar-CH),

128.0 (Ar-CH), 64.5 (-CH₂)

Phthalic Acid

13.0 (br s, 2H, -COOH), 7.70

(dd, 2H, Ar-H), 7.60 (dd, 2H,

Ar-H)[1]

169.5 (C=O), 133.0 (Ar-C),

131.5 (Ar-CH), 129.0 (Ar-CH)

[2]

Phthalic Anhydride
8.03 (m, 2H, Ar-H), 7.85 (m,

2H, Ar-H)[3]

162.5 (C=O), 136.0 (Ar-CH),

132.0 (Ar-C), 125.0 (Ar-CH)

Phthalide

7.90 (d, 1H, Ar-H), 7.70 (t, 1H,

Ar-H), 7.55 (t, 1H, Ar-H), 7.40

(d, 1H, Ar-H), 5.35 (s, 2H, -

CH₂-)

171.0 (C=O), 147.0 (Ar-C),

134.0 (Ar-CH), 129.0 (Ar-CH),

125.5 (Ar-CH), 122.0 (Ar-C),

69.5 (-CH₂)

IR and Mass Spectrometry Data
Table 2: IR and Mass Spectrometry Data
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Compound Key IR Absorptions (cm⁻¹) Mass Spectrum (m/z)

1,2-Benzenedimethanol

3300-3400 (O-H stretch,

broad), 3050 (Ar C-H stretch),

2850-2950 (Aliphatic C-H

stretch), 1450-1500 (Ar C=C

stretch), 1010-1050 (C-O

stretch)

138 (M⁺), 120, 107, 91, 77[4]

Phthalic Acid

2500-3300 (O-H stretch, very

broad), 1680-1700 (C=O

stretch), 1600 (Ar C=C

stretch), 1280 (C-O stretch)[5]

166 (M⁺), 148, 122, 105, 76[1]

Phthalic Anhydride

1850 & 1780 (C=O stretch,

anhydride), 1600 (Ar C=C

stretch), 1250 (C-O-C stretch)

[6][7][8]

148 (M⁺), 104, 76, 50[9]

Phthalide

1760 (C=O stretch, lactone),

1600 (Ar C=C stretch), 1280

(C-O-C stretch)[10]

134 (M⁺), 105, 77[10]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[11][12] Ensure the sample

is fully dissolved. If any solid particles remain, filter the solution through a pipette with a

cotton plug into the NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field

is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to

achieve homogeneity.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of

scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of

scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H

NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C

NMR in CDCl₃, the solvent peak at 77.16 ppm is used.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

Background Collection: Before analyzing the sample, a background spectrum of the clean

ATR crystal is collected. This is done to subtract any signals from the atmosphere (e.g., CO₂,

water vapor) and the instrument itself.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.[13] For solid samples, apply pressure using the instrument's clamp to ensure good

contact between the sample and the crystal.[14]

Spectrum Acquisition: The IR beam is passed through the ATR crystal, and the spectrum of

the sample is recorded. A typical spectrum is an average of 16 to 32 scans.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The spectrum is then analyzed for

the presence of characteristic absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography. The sample

is then vaporized in a high vacuum environment.

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing the molecules to ionize and fragment.
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Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which

separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z. The spectrum is then analyzed to determine the molecular

weight and fragmentation pattern of the compound.

Chemical Relationships
The relationship between 1,2-benzenedimethanol and its oxidized derivatives can be

visualized as a chemical transformation pathway.
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Caption: Oxidation pathway of 1,2-Benzenedimethanol to its derivatives.

This guide provides a foundational spectroscopic comparison of 1,2-benzenedimethanol and

its key derivatives. The presented data and protocols are intended to aid in the identification

and characterization of these compounds in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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